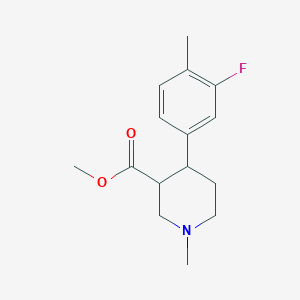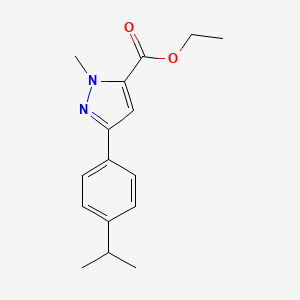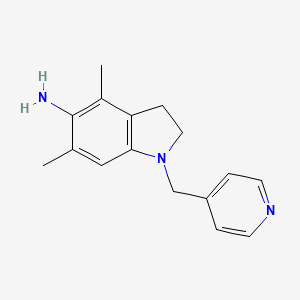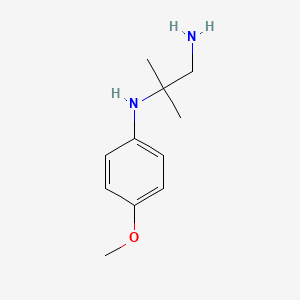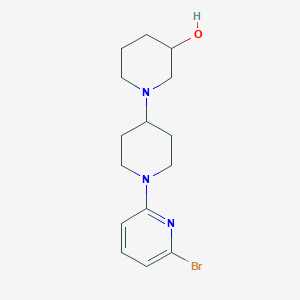
1-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-3-ol is a chemical compound with the molecular formula C10H13BrN2O It is characterized by the presence of a bromopyridine moiety attached to a piperidine ring, which is further connected to another piperidine ring bearing a hydroxyl group
Méthodes De Préparation
The synthesis of 1-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-3-ol typically involves multi-step organic reactions. One common synthetic route includes the bromination of pyridine followed by the formation of the piperidine ring through cyclization reactions. The hydroxyl group is introduced via nucleophilic substitution or reduction reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Analyse Des Réactions Chimiques
1-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide
Applications De Recherche Scientifique
1-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-3-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals .
Mécanisme D'action
The mechanism of action of 1-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-3-ol involves its interaction with specific molecular targets. The bromopyridine moiety may bind to enzymes or receptors, modulating their activity. The piperidine rings provide structural stability and enhance the compound’s ability to penetrate biological membranes. The hydroxyl group can form hydrogen bonds with target molecules, further influencing the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-3-ol include:
1-(6-Bromopyridin-2-yl)piperidin-4-ol: Lacks the additional piperidine ring and hydroxyl group.
1-(6-Bromopyridin-2-yl)piperidin-3-ol: Differs in the position of the hydroxyl group.
1-(6-Chloropyridin-2-yl)piperidin-4-yl)piperidin-3-ol: Contains a chlorine atom instead of a bromine atom. The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C15H22BrN3O |
|---|---|
Poids moléculaire |
340.26 g/mol |
Nom IUPAC |
1-[1-(6-bromopyridin-2-yl)piperidin-4-yl]piperidin-3-ol |
InChI |
InChI=1S/C15H22BrN3O/c16-14-4-1-5-15(17-14)18-9-6-12(7-10-18)19-8-2-3-13(20)11-19/h1,4-5,12-13,20H,2-3,6-11H2 |
Clé InChI |
MKRAOFYBVDNNSX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)C2CCN(CC2)C3=NC(=CC=C3)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


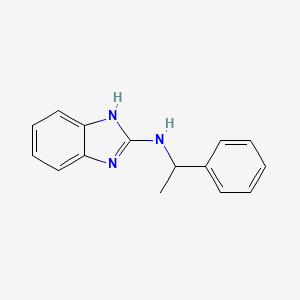
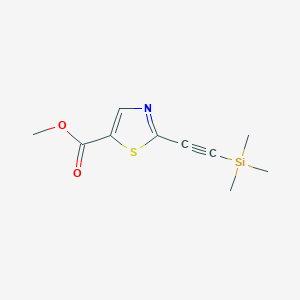

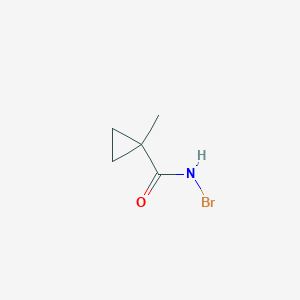
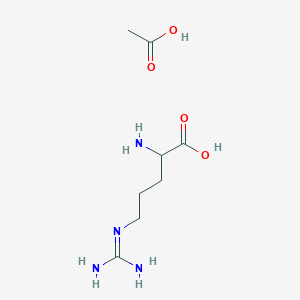
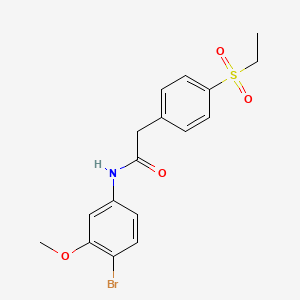
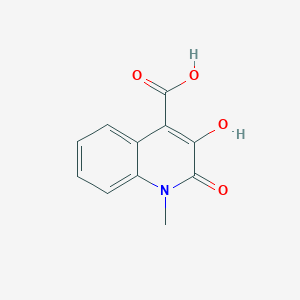

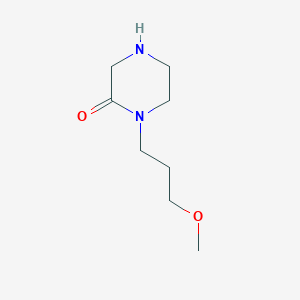
![4-[Hydroxy(pyridin-3-yl)methyl]benzonitrile](/img/structure/B13882060.png)
